6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride
Overview
Description
6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride, also known as AHPC, is a compound that has been of interest to researchers due to its potential applications in various fields of research and industry. It is a chelating ligand exhibiting potential complexing ability (via N,O-chelation or N,O,O-chelation) .
Molecular Structure Analysis
The molecular formula of 6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride is C6H7ClN2O3 . Its average mass is 190.584 Da and its monoisotopic mass is 190.014526 Da .Scientific Research Applications
Synthesis of Potential Anticancer Agents
6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride has been investigated for its role in the synthesis of potential anticancer agents. Specifically, its derivatives, through catalytic hydrogenation and reactions with alpha-halo ketones, have shown effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Antibacterial Activity
This compound's derivatives have been synthesized and evaluated for their antibacterial activity. The creation of various analogues through reactions with cyclic amines has led to compounds more active than existing antibacterial agents, warranting further biological study (Egawa et al., 1984).
Ligand for Lanthanide Complexation
Research has explored the synthesis of mono-, bis-, and tris-tridentate ligands based on derivatives of 6-Amino-5-hydroxypyridine-2-carboxylic acid for complexation with lanthanide(III) cations. These studies highlight its utility in creating new materials for scientific and industrial applications (Charbonnière et al., 2001).
Construction of Lanthanide-Organic Frameworks
The compound has also been instrumental in constructing novel lanthanide-organic coordination polymeric networks. These frameworks exhibit unique architectures and could be significant for developing new materials with potential applications in catalysis, separation, and storage (Liu et al., 2009).
Metal Ion Binding Studies
Studies on the binary complexes of related compounds with metal ions have provided insights into their potential for removing toxic metals from biological systems, highlighting their importance in environmental science and toxicology (Saladini et al., 2002).
properties
IUPAC Name |
6-amino-5-hydroxypyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.ClH/c7-5-4(9)2-1-3(8-5)6(10)11;/h1-2,9H,(H2,7,8)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOSBATZHKDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1803601-59-3 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-5-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-5-hydroxypyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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